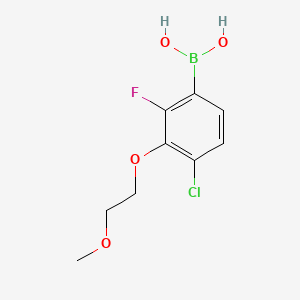
4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with chloro, fluoro, and methoxyethoxy groups. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Mécanisme D'action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups present in these targets .
Mode of Action
The mode of action of 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid is likely to involve the formation of reversible covalent bonds with its targets, as is typical of boronic acids . The compound may interact with its targets, leading to changes in their function or activity.
Biochemical Pathways
Boronic acids are often used in Suzuki-Miyaura cross-coupling reactions, a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction . This suggests that the compound could potentially affect pathways involving carbon-carbon bond formation.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is typically stored in an inert atmosphere at room temperature, suggesting that it may be sensitive to oxygen and temperature .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid typically involves the following steps:
Halogenation: The starting material, a phenyl derivative, undergoes halogenation to introduce the chloro and fluoro substituents.
Methoxyethoxylation: The intermediate product is then subjected to a methoxyethoxylation reaction to introduce the methoxyethoxy group.
Boronic Acid Formation: Finally, the boronic acid group is introduced through a reaction with a boron-containing reagent, such as boronic acid or boronate ester.
The reaction conditions for these steps often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems. This allows for precise control over reaction parameters and efficient production of large quantities of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The boronic acid group participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the boron atom.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, inert atmospheres, and appropriate solvents .
Major Products Formed
The major products formed from these reactions include substituted phenylboronic acids, biaryl compounds, and various derivatives with modified functional groups. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Applications De Recherche Scientifique
4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2-fluoro-3-methoxyphenylboronic acid: Similar structure but lacks the methoxyethoxy group.
2-Chloro-4-(trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of the methoxyethoxy group.
3-Chloro-4-fluorophenylboronic acid: Similar but lacks the methoxyethoxy group and has different substitution pattern.
Uniqueness
4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid is unique due to the presence of the methoxyethoxy group, which enhances its solubility and reactivity. This makes it a more versatile reagent in organic synthesis and broadens its range of applications in scientific research and industrial processes .
Propriétés
IUPAC Name |
[4-chloro-2-fluoro-3-(2-methoxyethoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BClFO4/c1-15-4-5-16-9-7(11)3-2-6(8(9)12)10(13)14/h2-3,13-14H,4-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXWTCCXYLIMOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Cl)OCCOC)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BClFO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681659 |
Source


|
| Record name | [4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256346-26-5 |
Source


|
| Record name | [4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-10-carboxylate](/img/structure/B578205.png)
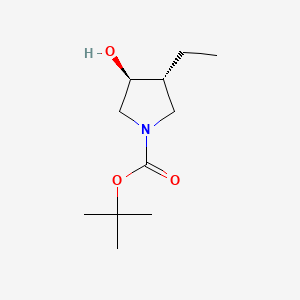
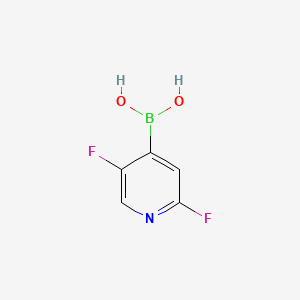
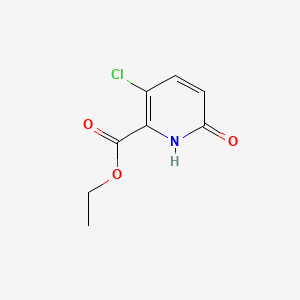

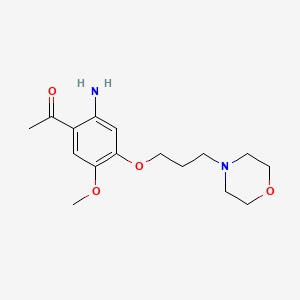
![2-(5-Fluoropyridin-3-ylsulfonyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B578216.png)
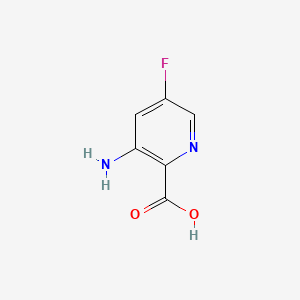
![4-Bromo-6-chlorobenzo[d]thiazole-2-thiol](/img/structure/B578218.png)


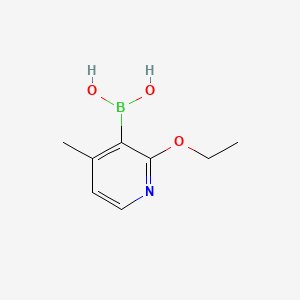
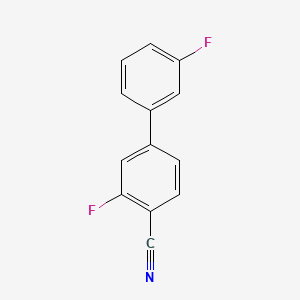
![8-Bromo-3-nitroimidazo[1,2-a]pyridine](/img/structure/B578226.png)
